4-Bromothiazole-5-carboxylic acid
Description
4-Bromothiazole-5-carboxylic acid is a brominated heterocyclic compound featuring a thiazole ring substituted with a bromine atom at position 4 and a carboxylic acid group at position 3. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, which confer unique electronic and steric properties. The bromine substituent enhances electrophilic reactivity, making this compound valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-bromo-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCIIZJOGXFYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670356 | |
| Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-48-1 | |
| Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromothiazole-5-carboxylic acid typically involves the bromination of thiazole-5-carboxylic acid. One common method is the reaction of thiazole-5-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Formation of thiazole derivatives with different substituents.
Oxidation Reactions: Formation of oxidized thiazole derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Bromothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiazole ring provides a stable scaffold for these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Bromo-4-phenylisothiazole-5-carboxylic Acid
- Structure : Isothiazole ring (sulfur and nitrogen adjacent) with bromine at position 3, phenyl at position 4, and carboxylic acid at position 4.
- Synthesis: Reacting 4-phenylisothiazole with NaNO₂ in trifluoroacetic acid (TFA) at 0°C yields the product in 99% efficiency .
- Spectroscopy :
5-Bromothiazole-4-carboxylic Acid
- Structure : Thiazole ring with bromine at position 5 and carboxylic acid at position 4 (positional isomer of the target compound).
- Key Data: CAS 103878-58-6; molecular formula C₄H₂BrNO₂S .
2-Bromo-4-methylthiazole-5-carboxylic Acid
- Structure : Methyl group at position 4 and bromine at position 2 on the thiazole ring.
- Physical Properties : Density 1.676 g/cm³; predicted pKa 1.26 .
5-Bromooxazole-4-carboxylic Acid
- Structure : Oxazole ring (oxygen and nitrogen adjacent) with bromine at position 5 and carboxylic acid at position 3.
- Key Data: Molecular formula C₄H₂BrNO₃; SMILES C1=NC(=C(O1)Br)C(=O)O .
Physicochemical Properties
Biological Activity
4-Bromothiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug discovery.
- Molecular Formula : C₄H₂BrNO₂S
- Molecular Weight : 208.04 g/mol
- Melting Point : 182–187 °C
The biological activity of this compound is primarily attributed to its structural components:
- Bromine Atom : The presence of the bromine atom enhances the compound's reactivity and binding affinity to biological targets.
- Carboxylic Acid Group : This functional group can engage in hydrogen bonding and ionic interactions, facilitating interactions with proteins and enzymes.
- Thiazole Ring : Provides a stable scaffold for molecular interactions, allowing for potential inhibition of enzymatic activities.
Biological Activities
This compound has been investigated for various biological activities, including:
-
Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or pathways.
Case Studies and Research Findings
Several studies highlight the compound's effectiveness and potential applications:
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Thiazole-5-carboxylic Acid | Lacks bromine; different reactivity | Limited antimicrobial properties |
| 4-Chlorothiazole-5-carboxylic Acid | Contains chlorine instead of bromine; altered binding affinity | Varies in antimicrobial effectiveness |
| 2-Aminothiazole | Contains an amino group; used in different contexts | Known for its own unique antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
